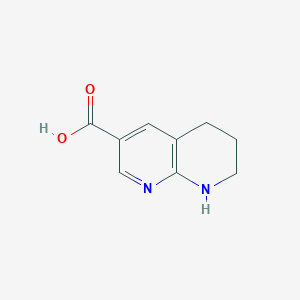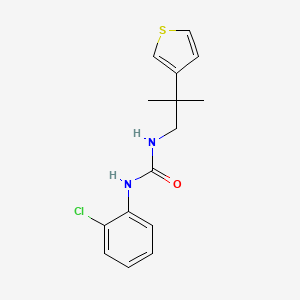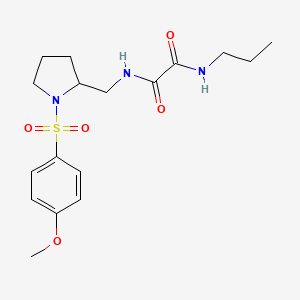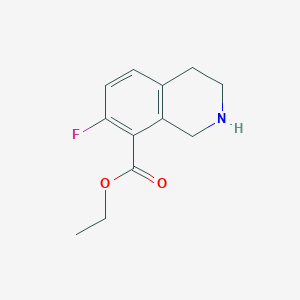![molecular formula C5H7NO2S B2833283 [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol CAS No. 40235-57-2](/img/structure/B2833283.png)
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol: is a heterocyclic compound containing a thiazole ring substituted with hydroxymethyl groups at positions 2 and 4. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, followed by hydroxymethylation. The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, microwave-assisted synthesis has been reported to improve reaction times and yields .
化学反应分析
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation can yield [4-(Formyl)-1,3-thiazol-2-yl]methanol or [4-(Carboxyl)-1,3-thiazol-2-yl]methanol.
- Reduction can produce [4-(Methyl)-1,3-thiazol-2-yl]methanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Explored for its anticancer and anti-inflammatory activities.
- Potential use in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of dyes and pigments for material science .
作用机制
The mechanism of action of [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleic acids or proteins, affecting their function and stability. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .
相似化合物的比较
Thiazole: The parent compound with a simpler structure.
[4-(Methyl)-1,3-thiazol-2-yl]methanol: A reduced form with methyl groups instead of hydroxymethyl groups.
[4-(Carboxyl)-1,3-thiazol-2-yl]methanol: An oxidized form with carboxyl groups.
Uniqueness:
- The presence of hydroxymethyl groups at both positions 2 and 4 makes [4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol unique in its reactivity and biological activity.
- The compound’s ability to undergo various chemical reactions and form diverse derivatives enhances its versatility in scientific research and industrial applications .
属性
IUPAC Name |
[2-(hydroxymethyl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c7-1-4-3-9-5(2-8)6-4/h3,7-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTZGECDJALUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)
![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)

![3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2833204.png)
![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)


![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)

![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/new.no-structure.jpg)




